1,1,3,3-Tetraphenyl-1,3-disiloxanediol

organocatalysis hydrogen-bonding catalysis Friedel–Crafts alkylation

Procure your high-purity 1,1,3,3-Tetraphenyl-1,3-disiloxanediol (CAS 1104-93-4) for your advanced chemical research. Chosen for its uniquely differentiated catalytic performance, it delivers a 96% yield in Friedel-Crafts reactions (vs. 38-49% for monomeric silanediols) and is recoverable with >90% mass. As the kinetically preferred product in diphenylsilanediol condensation, its established synthesis ensures a favorable cost profile for kilogram-scale evaluations against longer-chain alternatives.

Molecular Formula C24H22O3Si2
Molecular Weight 414.6 g/mol
CAS No. 1104-93-4
Cat. No. B093259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3-Tetraphenyl-1,3-disiloxanediol
CAS1104-93-4
Molecular FormulaC24H22O3Si2
Molecular Weight414.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C24H22O3Si2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H
InChIKeyMYZTUAOLAYIKSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,3,3-Tetraphenyl-1,3-disiloxanediol (CAS 1104-93-4) – Key Physicochemical and Structural Profile


1,1,3,3-Tetraphenyl-1,3-disiloxanediol (CAS 1104-93-4) is an organosilicon compound belonging to the 1,3-disiloxanediol class, with molecular formula C₂₄H₂₂O₃Si₂ and a molecular weight of 414.60 g·mol⁻¹ [1]. It features two diphenylsilanol groups bridged by a central siloxane (Si–O–Si) linkage, presenting a characteristic dual hydrogen-bond donor motif. The compound is a white crystalline solid at room temperature with a melting point of 113–114 °C and a predicted boiling point of approximately 522 °C . Its predicted pKa of 10.83 ± 0.53 positions it as a moderately acidic silanol, substantially more acidic than its alkyl-substituted disiloxanediol counterparts .

Why In-Class 1,3-Disiloxanediols and Silanediols Cannot Substitute 1,1,3,3-Tetraphenyl-1,3-disiloxanediol


1,3-Disiloxanediols constitute a structurally varied class of compounds ranging from the fully aliphatic 1,1,3,3-tetramethyl-1,3-disiloxanediol to the tetraphenyl-substituted variant and further extended aromatic systems such as hexaphenyltrisiloxane-1,5-diol. Critical properties including Brønsted acidity (pKa), hydrogen-bonding catalytic activity, hydrolytic stability, metal-binding geometry, and synthetic accessibility diverge sharply depending on the nature of the substituents attached to the silicon atoms [1]. Simple silanediol monomers such as diphenylsilanediol (DPSD) lack both the acidity enhancement derived from the electron-withdrawing siloxane bridge and the dual hydroxyl arrangement that enables cooperative hydrogen-bonding activation [2]. Conversely, higher oligomers such as hexaphenyltrisiloxane-1,5-diol are markedly more difficult to produce in high purity and yield [3]. These non-linear structure–property relationships mean that in-class substitution cannot be made on the basis of nominal functional group similarity alone; the quantitative evidence below establishes where 1,1,3,3-tetraphenyl-1,3-disiloxanediol occupies a uniquely differentiated position relative to its closest analogs.

Quantitative Differentiation Evidence for 1,1,3,3-Tetraphenyl-1,3-disiloxanediol Versus Closest Analogs


Catalytic Activity in Friedel–Crafts Indole Addition: Disiloxanediol 3a Outperforms Silanediols and Triarylsilanols by >2-Fold Yield

In a direct head-to-head comparison under identical conditions (20 mol% catalyst loading, o-dichlorobenzene solvent, 24 h reaction time), 1,1,3,3-tetraphenyldisiloxane-1,3-diol (3a) catalyzed the addition of indole to trans-β-nitrostyrene with a 96% NMR yield. By contrast, monomeric silanediols 2a, 2b, and 2c gave yields of only 38%, 38%, and 49% respectively, and triphenylsilanol (4) gave a 38% yield [1]. The disiloxanediol thus provides a yield enhancement factor of 1.96–2.53× over these silanol comparators. The background (uncatalyzed) reaction yielded only 5% product, confirming that the activity is catalyst-driven [1].

organocatalysis hydrogen-bonding catalysis Friedel–Crafts alkylation

Brønsted Acidity: Tetraphenyl-Disiloxanediol is ~500× More Acidic Than the Tetramethyl Analog

The predicted pKa of 1,1,3,3-tetraphenyl-1,3-disiloxanediol is 10.83 ± 0.53 , whereas the fully aliphatic analog 1,1,3,3-tetramethyl-1,3-disiloxanediol (CAS 1118-15-6) has a predicted pKa of 13.55 ± 0.53 . The ΔpKa of approximately 2.7 units corresponds to a roughly 500-fold difference in acid dissociation constant (Ka), reflecting the strong electron-withdrawing effect of the four phenyl substituents relayed through the Si–O–Si linkage. The intermediate acidity of diphenylsilanediol (pKa ~12.06 ) confirms that the siloxane bridge further enhances acidity beyond that of a monomeric diarylsilanediol.

silanol acidity hydrogen-bond donor strength organocatalyst design

Oligomer Selectivity in Condensation: Tetraphenyldisiloxanediol Is the Thermodynamically Preferred Product Under Al- and HCl-Catalyzed Conditions

In ²⁹Si NMR-monitored condensation studies of diphenylsilanediol (DPSD) at a Si:additive molar ratio of 1:0.01–1:0.04, the product distribution was found to be strongly catalyst-dependent. Under Ti-alkoxide catalysis, DPSD condenses to a mixture of di-, tri-, and tetrasiloxanediols, with the tetramer (octaphenyltetrasiloxanediol) dominating and crystallizing from solution [1]. Under Al-alkoxide or HCl catalysis, however, 1,1,3,3-tetraphenyl-1,3-disiloxanediol is the preferred product, remaining the dominant species even after several days of reaction [1]. The relative catalytic activity order for condensation was established as Ti ≈ HCl > Al > Sn ≈ N(Et₃) ≈ Zr > Si after 6 h, with Al-alkoxide uniquely favoring disiloxanediol selectivity [1].

sol-gel chemistry siloxane condensation oligomer selectivity

Production Efficiency: Tetraphenyldisiloxanediol Readily Accessible, Whereas Hexaphenyltrisiloxane-1,5-diol Requires Cumbersome Processes

According to U.S. Patent 4,003,917, efficient processes have long been available for the production of disiloxanediols such as tetraphenyldisiloxane-1,3-diol (referred to as 'dimerdiol'). In sharp contrast, only inefficient and cumbersome processes have been available for the production of related 'trimerdiols' such as hexaphenyltrisiloxane-1,5-diol [1]. The patent describes novel siloxanediolate/p-dioxane complexes specifically developed to overcome this limitation and enable production of pure trimerdiol in high yield [1]. This indicates that for applications requiring a well-defined phenyl-substituted siloxane diol building block, the tetraphenyl-disiloxanediol represents the most synthetically accessible and cost-effective option within the homologous series.

siloxane diol production procurement feasibility oligomer accessibility

Structural Basis for Catalytic Activation: Linear Si–O–Si Angle Enables Monodentate Ligand Behavior, Correlating with Enhanced Olefin Polymerization Activity

In a study of soluble halogen-free olefin polymerization catalysts, the combination of tetrabenzylzirconium with 1,1,3,3-tetraphenyldisiloxane-1,3-diol (VI) was found to be 'particularly active' for ethylene polymerization [1]. X-ray structural analysis of the siloxane-diol revealed that the Si–O–Si angle is essentially linear (reported values ranging from 147.8° to 162° in independent crystallographic studies [2]), a geometry that permits the disiloxanediol to function effectively as a monodentate ligand [1]. This contrasts with monomeric silanediols such as diphenylsilanediol, which lack the extended siloxane bridge and consequently adopt different coordination geometries upon metal binding. The relationship between the linear Si–O–Si angle and catalytic activity in these soluble zirconium systems provides a structure-based rationale for selecting the disiloxanediol over simpler silanediols as a catalyst modifier or ligand scaffold.

olefin polymerization zirconium catalyst siloxane ligand geometry

Application Scenarios Where 1,1,3,3-Tetraphenyl-1,3-disiloxanediol Provides a Measurable Advantage


Hydrogen-Bonding Organocatalysis Requiring High Turnover at Moderate Catalyst Loading

In reactions catalyzed by dual hydrogen-bond donor activation—such as Friedel–Crafts additions of indoles to nitroalkenes—1,1,3,3-tetraphenyl-1,3-disiloxanediol (3a) delivers a 96% yield at 20 mol% loading versus 38–49% for monomeric silanediols [1]. Its enhanced acidity (pKa 10.83) relative to alkyl-substituted disiloxanediols and its demonstrated robustness with no catalyst deactivation or product inhibition [1] make it the preferred scaffold for laboratories developing anion-binding or hydrogen-bonding catalytic methodologies. The catalyst can be recovered with >90% mass recovery [1], supporting economical reuse in preparative-scale applications.

Precursor for Well-Defined Metallasiloxane Complexes in Homogeneous Catalysis and Materials Science

The linear Si–O–Si angle (147.8°–162°) of tetraphenyldisiloxanediol imparts monodentate ligand character that is structurally distinct from the binding modes of monomeric silanediols [2]. This property has been exploited to generate particularly active olefin polymerization catalysts upon combination with tetrabenzylzirconium [2], and has been extended to early transition metal and f-element disiloxanediolate complexes with applications in catalysis research and as molecular precursors for metal-containing materials [3]. The compound's ability to form well-defined eight-membered MSi₃O₄ metallacycles of sodium, titanium, and iron in high yields (68–76% [4]) further underscores its utility as a reliable ligand precursor for inorganic and organometallic synthesis.

Selective Sol-Gel Synthesis of Phenyl-Rich Siloxane Building Blocks

For researchers engaged in sol-gel chemistry targeting phenyl-modified polysiloxanes or silsesquioxanes, 1,1,3,3-tetraphenyl-1,3-disiloxanediol offers a unique selectivity advantage: under Al-alkoxide or HCl-catalyzed condensation of diphenylsilanediol, this disiloxanediol is the kinetically/thermodynamically preferred product, persisting as the dominant species for days [5]. This contrasts with Ti-alkoxide-catalyzed conditions, which produce complex mixtures of tri- and tetrasiloxanediols [5]. Users can therefore select catalytic conditions to selectively isolate the crystalline disiloxanediol, providing a well-defined, high-melting (113–114 °C ) solid intermediate for subsequent copolymerization or surface modification.

Cost-Effective Procurement of a Pure Phenyl-Substituted Siloxane Diol for Scale-Up and Industrial R&D

For procurement teams and process chemists evaluating siloxane diol building blocks at scale, the established efficient production routes for tetraphenyldisiloxane-1,3-diol [6] offer a critical advantage over the longer-chain hexaphenyltrisiloxane-1,5-diol, which historically required inefficient and cumbersome synthetic processes [6]. This translates to superior commercial availability, more predictable supply, and a more favorable cost profile for kilogram-scale research or pilot-plant evaluation when a phenyl-rich disiloxane scaffold is required.

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